Entrectinib metabolite M5

Catalog No.
S12859145
CAS No.
1108743-80-1
M.F
C30H32F2N6O2
M. Wt
546.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entrectinib metabolite M5

CAS Number

1108743-80-1

Product Name

Entrectinib metabolite M5

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-(oxan-4-ylamino)-4-piperazin-1-ylbenzamide

Molecular Formula

C30H32F2N6O2

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C30H32F2N6O2/c31-21-14-20(15-22(32)17-21)13-19-1-4-27-26(16-19)29(37-36-27)35-30(39)25-3-2-24(38-9-7-33-8-10-38)18-28(25)34-23-5-11-40-12-6-23/h1-4,14-18,23,33-34H,5-13H2,(H2,35,36,37,39)

InChI Key

SKXAZUOZHANICG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)N3CCNCC3)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F

Entrectinib metabolite M5 is a significant active metabolite derived from the anticancer drug entrectinib, which functions as a selective inhibitor of tropomyosin receptor kinases (TRK), proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK). M5 is formed primarily through the N-demethylation of entrectinib, predominantly mediated by the cytochrome P450 3A4 enzyme. This metabolite retains similar pharmacological activity to its parent compound, exhibiting potent inhibition against TRK, ROS1, and ALK pathways, which are crucial in various tumorigenic processes .

The primary chemical reaction leading to the formation of M5 involves the N-demethylation of entrectinib:

EntrectinibCYP3A4M5\text{Entrectinib}\xrightarrow{\text{CYP3A4}}\text{M5}

This reaction showcases the metabolic pathway that transforms entrectinib into M5, highlighting the role of cytochrome P450 enzymes in drug metabolism. The pharmacokinetics of M5 demonstrate a longer half-life compared to entrectinib, which is approximately 40 hours for M5 versus 20 hours for entrectinib .

M5 exhibits substantial biological activity similar to that of entrectinib. It effectively inhibits cell proliferation mediated by TRK, ROS1, and ALK signaling pathways. The in vitro potency of M5 against these targets is comparable to that of entrectinib, making it a critical player in the therapeutic efficacy of the drug . Additionally, M5 acts as a substrate for P-glycoprotein and breast cancer resistance protein transporters, influencing its pharmacokinetic profile and potential interactions with other drugs .

The synthesis of M5 occurs predominantly through metabolic processes rather than synthetic chemical methods. In vivo studies indicate that M5 is generated via enzymatic activity in human liver microsomes where CYP3A4 plays a pivotal role. The predominant metabolic pathway can be summarized as follows:

  • Administration of Entrectinib: Upon oral administration, entrectinib undergoes extensive first-pass metabolism.
  • Metabolism: CYP3A4 catalyzes the N-demethylation reaction to produce M5.
  • Formation of Other Metabolites: Minor pathways may also lead to other metabolites such as M11 (a glucuronide conjugate) but are less significant compared to M5 .

M5 is primarily used in conjunction with entrectinib for treating solid tumors that harbor NTRK gene fusions and ROS1-positive non-small cell lung cancer (NSCLC). Its role as an active metabolite enhances the therapeutic effects of entrectinib, making it essential in oncology settings where targeted therapies are employed .

M5 has been shown to interact with various transporters and enzymes:

  • P-glycoprotein: M5 is a substrate for P-glycoprotein, which may affect its absorption and distribution.
  • Breast Cancer Resistance Protein: It also interacts with breast cancer resistance protein, impacting its pharmacokinetics.
  • Cytochrome P450 Enzymes: Studies indicate that while M5 does not significantly inhibit major CYP isoforms, it can influence CYP3A activity at higher concentrations .

These interactions are critical for understanding potential drug-drug interactions when M5 is administered alongside other medications.

Entrectinib metabolite M5 shares similarities with several compounds that act on similar targets or are involved in similar metabolic pathways. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
EntrectinibInhibits TRK, ROS1, ALKParent compound; broader spectrum of action
CrizotinibInhibits ALK and ROS1Primarily targets ALK; different structural basis
LarotrectinibSelective TRK inhibitorMore selective for TRK fusions; distinct binding mode
AlectinibALK inhibitorStronger selectivity for ALK; different pharmacokinetics
BrigatinibDual ALK and EGFR inhibitorTargets both pathways; different therapeutic focus

M5's unique position lies in its dual role as both an active metabolite and a substrate for key transporters, influencing its bioavailability and therapeutic efficacy when used alongside entrectinib .

Structural Elucidation and Molecular Formula

Entrectinib metabolite M5 (chemical name: N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino) benzamide derivative) is characterized by the molecular formula C30H32F2N6O2 and a molecular weight of 546.6 g/mol. Structurally, M5 retains the core indazole-benzamide scaffold of entrectinib but differs in the substitution pattern of the piperazine and tetrahydropyran moieties, as evidenced by comparative mass spectrometry and nuclear magnetic resonance (NMR) analyses.

The metabolite’s two-dimensional (2D) structure features:

  • A 3,5-difluorobenzyl group attached to the indazole ring.
  • A 4-methylpiperazine substituent at the benzamide’s para position.
  • A tetrahydropyran-4-ylamino group linked to the ortho position of the benzamide.

Three-dimensional (3D) conformational studies reveal that M5 adopts a planar configuration in the indazole-benzamide region, while the tetrahydropyran and piperazine groups introduce steric bulk, influencing its binding affinity to kinase targets.

Table 1: Physicochemical Properties of Entrectinib and Metabolite M5

PropertyEntrectinib (Parent)Metabolite M5
Molecular formulaC31H34F2N6O2C30H32F2N6O2
Molecular weight (g/mol)560.64546.6
Plasma protein binding>99%>99%
logP (calculated)4.13.8
Hydrogen bond donors55
Hydrogen bond acceptors88

Data compiled from .

Synthesis Pathways and Biotransformation Mechanisms

M5 is synthesized in vivo via oxidative metabolism of entrectinib, primarily mediated by the hepatic enzyme Cytochrome P450 3A4. The biotransformation involves two key steps:

  • N-demethylation: Removal of a methyl group from the 4-methylpiperazine moiety.
  • Hydroxylation: Addition of a hydroxyl group to the tetrahydropyran ring, followed by ring-opening and re-cyclization.

Table 2: Key Metabolic Parameters of M5 Formation

ParameterValue
Primary metabolic enzymeCytochrome P450 3A4
Fraction metabolized by CYP3A492% (entrectinib), 98% (M5)
Plasma AUC ratio (M5:parent)0.5 at steady-state
Fecal excretion22% as unchanged M5

Data from .

The metabolite’s formation is influenced by:

  • Genetic polymorphisms: Variations in CYP3A4 gene expression alter M5 production rates.
  • Drug interactions: Coadministration with Cytochrome P450 3A4 inhibitors (e.g., itraconazole) increases M5 exposure by 7-fold, while inducers (e.g., rifampicin) reduce it by 80%.

In vitro studies using human hepatocytes demonstrate that M5 reaches peak concentrations within 4–6 hours post-administration, mirroring entrectinib’s pharmacokinetic profile but with an extended terminal half-life of 40 hours versus the parent’s 20 hours. This prolonged half-life is attributed to M5’s higher volume of distribution (81.1 L vs. 551 L for entrectinib) and reduced clearance rate (52.4 L/h vs. 19.6 L/h).

Absorption Dynamics and Bioavailability

Entrectinib metabolite M5 is formed through N-demethylation of the parent compound entrectinib, primarily mediated by cytochrome P450 3A4 [11]. The metabolite M5 represents a major circulating and pharmacologically active metabolite that contributes approximately 12% of total circulating radioactivity following oral administration of entrectinib [11]. The formation of M5 accounts for 41% of entrectinib metabolism in human hepatocytes, with the metabolite being generated through N-demethylation at the piperazine moiety [11].

The bioavailability characteristics of M5 are intrinsically linked to the absorption and metabolism of the parent compound entrectinib. Following oral administration of entrectinib, M5 plasma concentrations increase after dosing with median time to maximum concentration ranging from 4.5 to 5.0 hours [9]. The metabolite exhibits dose-dependent formation, with M5 exposures increasing proportionally across the entrectinib dose range tested from 100 milligrams per square meter to 800 milligrams [9].

Steady-state concentrations of M5 are achieved within approximately 2 weeks of daily entrectinib dosing, with systemic accumulation of the metabolite being approximately 1.6-fold [18]. The geometric mean accumulation ratios based on area under the curve from time zero to 24 hours on Day 14 versus Day 1 ranged from 1.46 to 2.84 for M5 across different dose levels [9].

ParameterM5 ValuesStudy Population
Time to Maximum Concentration4.5-5.0 hoursHealthy volunteers [9]
Steady-State Achievement~2 weeksClinical patients [18]
Accumulation Ratio1.46-2.84Solid tumor patients [9]

Tissue Distribution Patterns and Blood-Brain Barrier Permeability

Entrectinib metabolite M5 demonstrates extensive tissue distribution characteristics with an apparent volume of distribution of 81.1 liters [5] [13]. The metabolite exhibits significant blood-brain barrier permeability, which is consistent with the central nervous system activity observed with entrectinib therapy [6] [17]. The blood-to-plasma ratio for M5 is approximately 1.0, indicating minimal partitioning into red blood cells [13].

The tissue distribution patterns of M5 reflect its lipophilic properties and ability to penetrate various biological barriers. Studies in animal models have demonstrated that M5, like the parent compound, achieves meaningful concentrations in brain tissue [17]. The metabolite's distribution characteristics are particularly relevant given its pharmacological activity against tropomyosin receptor tyrosine kinases and ROS1 [5].

Following oral administration of radiolabeled entrectinib, 22% of the administered dose was recovered in feces as M5, indicating substantial systemic exposure and distribution of the metabolite [5] [13]. The extensive tissue distribution is supported by the large apparent volume of distribution, which exceeds total body water, suggesting significant binding to tissues beyond the vascular compartment [14].

Distribution ParameterM5 ValueReference
Apparent Volume of Distribution81.1 L [5] [13]
Blood-to-Plasma Ratio1.0 [13]
Fecal Recovery22% of dose [5] [13]

Protein Binding Affinity and Plasma Stability

Entrectinib metabolite M5 exhibits high protein binding affinity, with greater than 99% of the metabolite bound to plasma proteins [5] [8] [13]. This extensive protein binding is consistent across different concentrations and remains constant regardless of the metabolite concentration in plasma [20]. The high degree of protein binding significantly influences the pharmacokinetic behavior of M5, affecting its distribution, metabolism, and elimination characteristics.

The plasma protein binding of M5 was determined to be almost constant across all animal species tested, suggesting consistent binding characteristics across different biological systems [20]. This high protein binding affinity results in a relatively small unbound fraction available for pharmacological activity and tissue distribution. The binding characteristics are similar to those observed with the parent compound entrectinib, both compounds demonstrating greater than 99% plasma protein binding [13].

The metabolite demonstrates stability in plasma matrices, with consistent pharmacokinetic parameters observed across multiple clinical studies [9] [10]. The plasma stability of M5 supports its role as a major circulating metabolite and contributes to its prolonged elimination half-life compared to the parent compound [5].

Protein Binding ParameterM5 ValueStudy Type
Plasma Protein Binding>99%Clinical studies [5] [8] [13]
Binding ConsistencyConstant across concentrationsPreclinical studies [20]
Unbound Fraction<1%Calculated from binding data

Elimination Half-Life and Clearance Rates

Entrectinib metabolite M5 exhibits a prolonged elimination half-life of approximately 40 hours, which is significantly longer than the parent compound entrectinib with its 20-hour half-life [5] [8] [18]. This extended half-life contributes to the accumulation characteristics observed with repeated dosing and influences the steady-state pharmacokinetics of the metabolite [9].

The apparent clearance of M5 is 52.4 liters per hour, which is higher than the parent compound's clearance of 19.6 liters per hour [5] [13]. Despite the higher clearance rate, the longer elimination half-life results from the larger volume of distribution of M5 compared to entrectinib. The metabolite undergoes further metabolism primarily through cytochrome P450 3A4, similar to the parent compound [11] [13].

The elimination of M5 occurs predominantly through hepatic metabolism, with minimal renal excretion [5]. Following oral administration of radiolabeled entrectinib, approximately 22% of the administered dose was recovered in feces as M5, while negligible amounts were found in urine [5] [15]. The metabolite's elimination characteristics support once-daily dosing regimens due to the prolonged half-life and predictable clearance patterns [1].

Population pharmacokinetic modeling has demonstrated that M5 exhibits linear elimination kinetics, with clearance remaining constant across the therapeutic dose range [10]. The elimination parameters show moderate to high between-patient variability, with coefficients of variation ranging from 30% to over 100% for various pharmacokinetic parameters [10].

Elimination ParameterM5 ValueComparison to Parent
Elimination Half-Life40 hours2-fold longer than entrectinib [5] [18]
Apparent Clearance52.4 L/h2.7-fold higher than entrectinib [5] [13]
Renal EliminationMinimalSimilar to parent compound [5]
Hepatic MetabolismPrimary routeCYP3A4 mediated [11] [13]

Role of Cytochrome P450 3A4 in M5 Formation

Extensive in-vitro reaction-phenotyping studies demonstrated that Cytochrome P450 3A4 is the dominant catalyst of the N-demethylation step that produces the active metabolite M5 from the parent compound entrectinib. Chemical‐inhibition experiments in pooled human liver microsomes confirmed this central role: 1 micromole ketoconazole, a selective Cytochrome P450 3A4 blocker, suppressed M5 formation by 82 percent, whereas inhibitors of other Cytochrome P450 isoforms each produced less than 20 percent inhibition [1].
Clinical interaction studies corroborate these mechanistic data. When a strong Cytochrome P450 3A4 inhibitor (itraconazole) was co-administered, the parent compound’s area under the plasma concentration–time curve rose six-fold, while the M5-to-parent exposure ratio fell from 0.288 to 0.124, indicating reduced biotransformation as well as reduced secondary clearance of M5 [1]. Conversely, exposure to the strong Cytochrome P450 3A4 inducer rifampicin lowered the parent area under the curve by 77 percent and decreased the M5-to-parent ratio to 0.187, confirming that Cytochrome P450 3A4 activity governs both M5 generation and its subsequent metabolism [1].
Physiologically based pharmacokinetic modelling of these data yields a fraction-metabolised value of 0.78 for the parent and greater than 0.9 for M5, firmly establishing Cytochrome P450 3A4 as the primary metabolic gateway for this pathway [2].

Chemical inhibitor (concentration)Target enzymeInhibition of M5 formation (percent)Reference
Alpha-naphthoflavone (0.5 µM)Cytochrome P450 1A2< 20 [1]
Ticlopidine (50 µM)Cytochrome P450 2B6< 20 [1]
Montelukast (3 µM)Cytochrome P450 2C8< 20 [1]
Sulfaphenazole (10 µM)Cytochrome P450 2C9< 20 [1]
Benzylphenobarbital (10 µM)Cytochrome P450 2C19< 20 [1]
Quinidine (1 µM)Cytochrome P450 2D6< 20 [1]
Ketoconazole (1 µM)Cytochrome P450 3A4 / 3A582 ± 3 [1]

Table 1. Selective-inhibition profile confirming the pivotal role of Cytochrome P450 3A4 in the N-demethylation of entrectinib to metabolite M5.

Identification of Secondary Metabolic By-products

Radiolabel mass-balance investigations in healthy adults revealed two circulating drug-related entities that exceed ten percent of total radioactivity: the active metabolite M5 (12 percent) and the glucuronide conjugate M11 (19 percent). All remaining oxidative products—including an N-oxide and several benzyl-hydroxylated derivatives—each account for under ten percent of total systemic radioactivity and are not considered pharmacologically relevant [1].

MetaboliteBiotransformation stepContribution to circulating radioactivity (percent)Pharmacological activityReference
M5N-demethylation (Cytochrome P450 3A4 mediated)12Equipotent to parent [3] [1] [3] [1]
M11N-glucuronidation19Inactive [1] [1]
Minor oxidative productsN-oxidation, benzyl-hydroxylation< 10 eachNot clinically significant [1] [1]

Table 2. Secondary metabolites of entrectinib in humans and their relative systemic contributions.

In-Vitro and In-Vivo Metabolic Profiling

In freshly isolated human hepatocytes, twenty-nine percent of the parent compound disappeared within one hundred-twenty minutes, whereas forty-seven percent remained after one hour in human liver microsomes supplemented with nicotinamide adenine dinucleotide phosphate [1]. M5 formation represented forty-one percent of total parent metabolism in hepatocytes and twenty-eight percent of total radioactivity in microsomes [1]. Long-term co-culture experiments showed that the intrinsic clearance of M5 is approximately two-fold lower than that of the parent molecule, underscoring its longer persistence in circulation [1].

Human pharmacokinetic studies mirror these cellular findings. After steady-state oral dosing, the median peak plasma concentration of M5 reached 1 250 nanomoles per litre—forty percent of the parent value—and its total exposure (area under the curve) amounted to fifty percent of that of entrectinib [3]. M5 displays an elimination half-life of forty hours—double that of the parent—and a markedly smaller apparent volume of distribution (eighty-one litres versus five-hundred-fifty-one litres), consistent with greater plasma confinement [4]. Fecal recovery data confirm that twenty-two percent of the administered radio-label is excreted unchanged as M5, alongside thirty-six percent as unchanged parent compound, while renal excretion remains negligible [1] [4].

Pharmacokinetic parameterEntrectinib parentMetabolite M5Study populationReference
Peak plasma concentration at steady state (nanomoles per litre)3 1301 250Adult cancer patients [3]
Area under the plasma concentration–time curve at steady state (nanomole·hour per litre)48 00024 000Adult cancer patients [3]
Elimination half-life (hours)2040Healthy adults [4]
Apparent volume of distribution (litres)55181.1Healthy adults [4]
Apparent clearance (litres per hour)19.652.4Healthy adults [4]
Fraction of oral dose recovered in feces (%)36 (parent)22 (as M5)Healthy adults [1] [4]

Table 3. Comparative human pharmacokinetic characteristics of entrectinib and its metabolite M5.

XLogP3

5.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

546.25548061 g/mol

Monoisotopic Mass

546.25548061 g/mol

Heavy Atom Count

40

UNII

RHW80OZE1E

Dates

Last modified: 08-10-2024

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